molecular formula C7H9NO2 B1597153 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one CAS No. 34581-92-5

1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one

Cat. No. B1597153
CAS RN: 34581-92-5
M. Wt: 139.15 g/mol
InChI Key: AINPDQRRTXHBAY-UHFFFAOYSA-N
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Description

1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one is an organic compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol . It is also known by the synonym 1-acetyl-4-methyl-5H-pyrrol-2-one .


Molecular Structure Analysis

The InChi Key for this compound is AINPDQRRTXHBAY-UHFFFAOYSA-N . The SMILES representation is CC(=O)N1CC©=CC1=O .


Physical And Chemical Properties Analysis

This compound has a melting point of 89°C . The predicted boiling point is 265.4°C at 760mmHg, and the predicted density is 1.171g/cm3 .

Scientific Research Applications

Therapeutic Potential

Imidazole containing compounds, which include “1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one”, have a broad range of chemical and biological properties. They are known for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antidiabetic Drug Synthesis

“1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one” is an important building block of the antidiabetic drug glimepiride. A four-step, practical, and easily scalable synthesis of this compound has been accomplished .

Antibacterial Activity

Novel pyrrole derivatives, including “1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one”, have been synthesized with the goal of creating therapeutically active units with strong antibacterial activity .

Radical Addition/Cyclization of Alkenes

A mild, visible-light-induced, regioselective cascade sulfonylation-cyclization of 1,5-dienes with sulfonyl chlorides through the intermolecular radical addition/cyclization of alkenes C (sp 2)-H has been developed. This procedure provides a mild and efficient route to a range of monosulfonylated pyrrolin-2-ones .

Antitumor Activity

Imidazole containing compounds, including “1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one”, have been reported to have antitumor activity .

Anti-inflammatory Activity

These compounds also show anti-inflammatory properties, making them potentially useful in the treatment of conditions characterized by inflammation .

Antioxidant Activity

Imidazole containing compounds, including “1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one”, have been reported to have antioxidant activity .

Antiviral Activity

These compounds also show antiviral properties, making them potentially useful in the treatment of viral infections .

Safety and Hazards

The compound is classified as an irritant . In case of eye contact, it is advised to rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention .

properties

IUPAC Name

1-acetyl-3-methyl-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-3-7(10)8(4-5)6(2)9/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINPDQRRTXHBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379323
Record name 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one

CAS RN

34581-92-5
Record name 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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